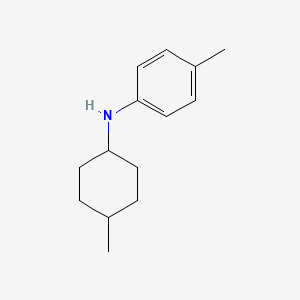
4-Methyl-N-(4-methylcyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-N-(4-メチルシクロヘキシル)アニリンは、分子式C14H21Nの有機化合物です。これは、アニリンの窒素が4-メチルシクロヘキシル基で置換されたアニリン誘導体です。
2. 製法
合成経路と反応条件
4-メチル-N-(4-メチルシクロヘキシル)アニリンの合成は、いくつかの方法で達成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、アニリンを4-メチルシクロヘキシルクロリドでアルキル化することです。 反応は通常、穏やかな条件下で進行し、塩基はアニリンの窒素の4-メチルシクロヘキシル基による求核置換を促進します .
工業的製造方法
工業的な環境では、4-メチル-N-(4-メチルシクロヘキシル)アニリンの製造には、効率的な混合と熱伝達を確実にするために、連続フロー反応器の使用が含まれる場合があります。 パラジウムまたはルテニウム錯体などの触媒を使用して、反応速度と選択性を高めることができます . このような触媒の使用により、反応をより低い温度と圧力で進行させることができ、プロセスをよりエネルギー効率的で環境にやさしいものにします。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 4-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the aniline nitrogen by the 4-methylcyclohexyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction rate and selectivity . The use of such catalysts allows for the reaction to proceed at lower temperatures and pressures, making the process more energy-efficient and environmentally friendly.
化学反応の分析
反応の種類
4-メチル-N-(4-メチルシクロヘキシル)アニリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するニトロソまたはニトロ誘導体を形成するために酸化できます。
還元: 還元反応は、この化合物を対応するアミンまたは炭化水素誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒存在下での水素ガスなどの還元剤が一般的に使用されます。
生成される主な生成物
酸化: ニトロソおよびニトロ誘導体。
還元: 対応するアミンまたは炭化水素誘導体。
4. 科学研究への応用
4-メチル-N-(4-メチルシクロヘキシル)アニリンには、いくつかの科学研究への応用があります。
有機合成: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
医薬品化学: この化合物は、特に中枢神経系を標的とする医薬品開発に使用されます。
科学的研究の応用
4-Methyl-N-(4-methylcyclohexyl)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
作用機序
4-メチル-N-(4-メチルシクロヘキシル)アニリンの作用機序には、さまざまな分子標的との相互作用が含まれます。この化合物は、特定の受容体または酵素に結合してその活性を調節するリガンドとして作用することができます。この相互作用は、細胞シグナル伝達経路の変化につながり、最終的に生理学的プロセスに影響を与えます。 関与する正確な分子標的と経路は、化合物が使用される特定のアプリケーションと状況によって異なります .
6. 類似化合物の比較
類似化合物
N-メチルアニリン: 構造は似ていますが、シクロヘキシル基がありません。
4-メチル-N-フェニルアニリン: 似ていますが、シクロヘキシル基の代わりにフェニル基があります。
N-シクロヘキシルアニリン: シクロヘキシル環のメチル基がない点で類似しています.
独自性
4-メチル-N-(4-メチルシクロヘキシル)アニリンは、アニリン窒素にメチル基とシクロヘキシル基の両方が存在するため、独自性があります。 この構造的特徴は、独特の立体的な性質と電子的性質を与え、特定の分子間相互作用と反応性を必要とするアプリケーションで特に有用です .
類似化合物との比較
Similar Compounds
N-Methylaniline: Similar in structure but lacks the cyclohexyl group.
4-Methyl-N-phenylaniline: Similar but with a phenyl group instead of a cyclohexyl group.
N-Cyclohexylaniline: Similar but without the methyl group on the cyclohexyl ring.
Uniqueness
4-Methyl-N-(4-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a cyclohexyl group on the aniline nitrogen. This structural feature imparts distinct steric and electronic properties, making the compound particularly useful in applications requiring specific molecular interactions and reactivity .
特性
CAS番号 |
146334-66-9 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
4-methyl-N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-4,7-8,12,14-15H,5-6,9-10H2,1-2H3 |
InChIキー |
QXNRNMQORZTFLN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
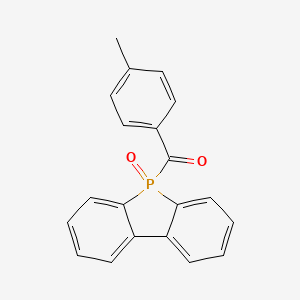
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)
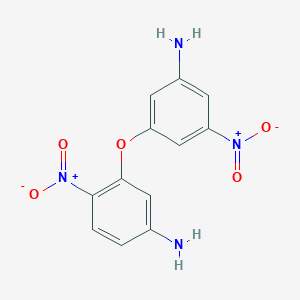

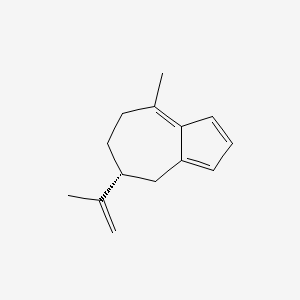
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
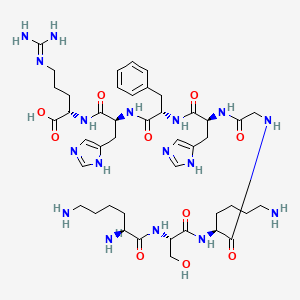
![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
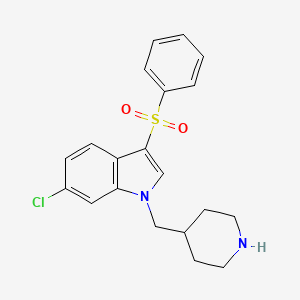
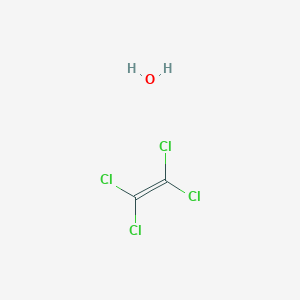
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
